molecular formula C20H17N3O7S2 B3912297 4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate

4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate

Cat. No.: B3912297
M. Wt: 475.5 g/mol
InChI Key: OTFWDUMFCGFXSL-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate, also known as Methylthioninium chloride (MTC), is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTC is a redox-active dye that can be used as a selective electron acceptor in a variety of biochemical and physiological assays.

Scientific Research Applications

MTC has been used in a variety of scientific research applications. It is commonly used as a redox-active dye in biochemical and physiological assays to measure electron transfer reactions. MTC has also been used as a fluorescent probe to study protein-protein interactions and to detect reactive oxygen species in cells. Additionally, MTC has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action

MTC acts as a redox-active dye by accepting electrons from other molecules. It has a high affinity for electron-donating molecules, such as NADH and NADPH. MTC can also undergo reversible oxidation and reduction reactions, which allows it to act as a mediator in electron transfer reactions. In addition, MTC has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
MTC has been shown to have a variety of biochemical and physiological effects. It can act as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative stress. MTC has also been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholine and dopamine. Additionally, MTC has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MTC in lab experiments is its high selectivity for electron-donating molecules. This allows for precise measurements of electron transfer reactions. Additionally, MTC is relatively stable and can be used in a variety of experimental conditions. However, one limitation of using MTC is its potential toxicity at high concentrations. Careful dosing and handling are required to ensure the safety of experimental subjects.

Future Directions

There are many potential future directions for research on MTC. One area of interest is the development of MTC-based therapies for neurodegenerative diseases, such as Alzheimer's disease. Additionally, MTC could be used as a diagnostic tool for the detection of oxidative stress and other pathologies. Further studies are also needed to fully understand the mechanism of action of MTC and its potential applications in a variety of scientific research fields.

Properties

IUPAC Name

[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7S2/c1-15-5-11-19(12-6-15)31(26,27)22-21-14-16-7-9-18(10-8-16)30-32(28,29)20-4-2-3-17(13-20)23(24)25/h2-14,22H,1H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFWDUMFCGFXSL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.